2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid
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Overview
Description
The compound “2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid” is a chemical compound with the CAS Number: 1008005-95-5 . It has a molecular weight of 279.36 . The IUPAC name for this compound is N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H17N3O2S . Further structural analysis would require more specific information or computational modeling studies.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 279.36 . More specific properties such as melting point, boiling point, and solubility would require additional information or experimental data.Scientific Research Applications
Synthesis and Chemical Properties
- The compound and its derivatives have been explored for their potential in synthesizing various heterocyclic compounds. For instance, thieno[2,3-d]pyrimidines have been synthesized using key steps involving deproto-cadmiation-trapping sequences, showcasing their utility in creating anticancer agents with significant activity against liver, human breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).
- Other research has focused on the synthesis of thieno[2,3-d]pyrimidin-4-ones, investigating their properties and reactions with various aldehydes and furfural in the presence of NaOH, leading to the creation of 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted derivatives (Elmuradov et al., 2011).
Biological Activities and Applications
- The antimicrobial and antitubercular activities of pyrimidine-azitidinone analogues were explored, with synthesized compounds showing potential against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
- Studies on the radioprotective and antitumor activities of novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising results, with several compounds exhibiting significant effects (Alqasoumi et al., 2009).
Future Directions
The future directions for this compound could involve further optimization and testing as a potential therapeutic agent. For example, one of the synthesized thieno[2,3-d]pyrimidine derivatives showed promising inhibitory activity against PI3K and could be optimized to serve as a new chemical entity for discovering new anticancer agents .
Properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHBDKYYRTRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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